4,6-Dimethylpyrimidin-2-ol sulfate
Description
Overview of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Synthesis and Theory
Pyrimidine, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring, serves as a cornerstone scaffold in organic chemistry. growingscience.com Derivatives of pyrimidine are of immense interest because they constitute a significant class of both natural and non-natural products. growingscience.com Their inherent structural similarity to the nucleobases that form the building blocks of DNA and RNA is a primary reason for their biological significance. growingscience.com
In contemporary chemical synthesis, the pyrimidine ring is considered an attractive scaffold for drug discovery and medicinal chemistry. growingscience.comorientjchem.org Researchers have developed numerous methods for the synthesis of pyrimidine derivatives, often starting from simple, readily available organic reagents. researchgate.net These synthetic strategies are continually being refined to be more efficient and environmentally friendly. growingscience.com The diverse biological activities exhibited by pyrimidine-containing compounds are a major driver of this research, with applications including anti-inflammatory, antimicrobial, antitumor, antiviral, and antihypertensive agents. growingscience.comorientjchem.org The versatility of the pyrimidine core allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological or chemical functions. youtube.com
Contextualization of Organosulfates within Heterocyclic Chemistry
Organosulfates are a class of organic compounds characterized by a functional group with the general structure R-O-SO₃⁻. chemeurope.com They are formally esters of an alcohol and sulfuric acid. While extensively studied in atmospheric chemistry, where they are formed from the oxidation of organic compounds in the presence of sulfate (B86663), their role in synthetic heterocyclic chemistry is more nuanced. nih.govacs.org
When a sulfate group is attached to a heterocyclic moiety, such as the 4,6-dimethylpyrimidin-2-ol core, it significantly alters the molecule's physical and chemical properties. The introduction of the highly polar and acidic sulfate group drastically increases the water solubility of the organic scaffold. This property can be exploited in a research setting, for example, to facilitate reactions in aqueous media or to create water-soluble precursors of less soluble compounds. The sulfate moiety is also a competent leaving group in nucleophilic substitution reactions, a principle widely used in organic synthesis. In the context of 4,6-dimethylpyrimidin-2-ol sulfate, the compound exists as a salt of the protonated pyrimidine and a sulfate or bisulfate anion, which influences its stability, reactivity, and solid-state structure. nih.gov Studies on various organosulfates indicate they are generally deprotonated at typical atmospheric or biological pH values, existing as anions. acs.org
Research Significance of 4,6-Dimethylpyrimidin-2-ol as a Core Moiety
The significance of 4,6-Dimethylpyrimidin-2-ol sulfate is intrinsically linked to the research value of its core structure, 4,6-dimethylpyrimidin-2-ol (which exists in tautomeric equilibrium with 4,6-dimethyl-2(1H)-pyrimidinone). chemspider.com This pyrimidine core is a valuable building block for the synthesis of more complex molecules. For instance, the related scaffold, 4,6-dimethylpyrimidine-2-thiol, has been used as a starting material to generate a series of S-substituted derivatives, some of which have shown potential as plant growth stimulators. researchgate.netlpnu.ua
More pointedly, the 4,6-dimethylpyrimidine (B31164) scaffold is featured in cutting-edge medicinal chemistry research. Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) have been designed and synthesized as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4). nih.gov This receptor is a known oncogene driver in certain cancers, including hepatocellular carcinoma, making these pyrimidine derivatives highly significant in the search for new cancer therapies. nih.gov Furthermore, the related compound 2-amino-4,6-dimethylpyrimidine (B23340) is recognized as an environmental transformation product of the pesticide Pyrimethanil, indicating the relevance of this chemical scaffold in environmental and agricultural science. nih.gov These examples underscore the utility of the 4,6-dimethylpyrimidine moiety as a privileged structure in the development of functionally diverse molecules.
Scope and Objectives of Academic Inquiry into 4,6-Dimethylpyrimidin-2-ol Sulfate
Academic inquiry into 4,6-Dimethylpyrimidin-2-ol sulfate itself is primarily focused on its role as a key synthetic intermediate. A patented method for preparing 2-hydroxy-4,6-dimethylpyrimidine involves the ring-closing condensation of urea (B33335) and 2,4-pentanedione using sulfuric acid as a catalyst. google.com This reaction directly produces the sulfate salt, referred to as 2-hydroxyl-4,6-dimethyl pyrimidine vitriol, which is then isolated before being neutralized with a base to yield the final pyrimidinol product. google.com The objective of this line of inquiry is to establish an efficient and scalable synthesis of the valuable pyrimidinol building block.
Beyond its role in synthesis, the compound is registered with a National Cancer Institute (NCI) identifier (NSC Number: 163958), suggesting it may have been selected for screening programs to evaluate its potential biological activity. nih.gov While specific results are not widely published, this inclusion points toward a scope of inquiry aimed at exploring the compound's own chemical or biological profile. The objectives of such an inquiry could include determining if the sulfated form possesses unique properties compared to its parent pyrimidinol, or if it could serve as a more bioavailable pro-drug in research models. The compound's high polarity and water solubility make it a useful tool for researchers needing to introduce the 4,6-dimethylpyrimidin-2-ol moiety in aqueous-based experimental systems.
Data Tables
The following tables provide structured data based on available chemical research information.
Table 1: Physicochemical Properties of 4,6-Dimethylpyrimidin-2-ol Sulfate This table summarizes the key computed physicochemical properties of the compound.
| Property | Value | Source |
| IUPAC Name | 4,6-dimethyl-1H-pyrimidin-2-one;sulfuric acid | nih.gov |
| Molecular Formula | C₆H₁₀N₂O₅S | nih.gov |
| Molecular Weight | 222.22 g/mol | nih.gov |
| Exact Mass | 222.03104260 Da | nih.gov |
| Component Compounds | 4,6-Dimethyl-2(1H)-pyrimidinone (CID 9508), Sulfuric Acid (CID 1118) | nih.gov |
| NSC Number | 163958 | nih.gov |
Table 2: Research Context of Related 4,6-Dimethylpyrimidine Compounds This table highlights the significance of the core moiety by showing the application of closely related derivatives.
| Compound | Research Context/Application | Source(s) |
| 4,6-Dimethylpyrimidin-2-ol | Parent compound; key synthetic building block. | chemspider.comepa.gov |
| 4,6-Dimethylpyrimidine-2-thiol | Starting material for derivatives with plant growth-stimulating activity. | researchgate.netlpnu.ua |
| 2-Amino-4,6-dimethylpyrimidin-5-ol Derivatives | Investigated as selective inhibitors of FGFR4 for anti-hepatocellular carcinoma efficacy. | nih.gov |
| 2-Amino-4,6-dimethylpyrimidine | Known environmental transformation product of the pesticide Pyrimethanil. | nih.gov |
Properties
Molecular Formula |
C6H10N2O5S |
|---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
4,6-dimethyl-1H-pyrimidin-2-one;sulfuric acid |
InChI |
InChI=1S/C6H8N2O.H2O4S/c1-4-3-5(2)8-6(9)7-4;1-5(2,3)4/h3H,1-2H3,(H,7,8,9);(H2,1,2,3,4) |
InChI Key |
YOIOYCBMYHBCSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C.OS(=O)(=O)O |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 4,6-Dimethylpyrimidin-2-ol sulfate (B86663), providing detailed information about the proton and carbon environments and their connectivity.
The two methyl groups at positions 4 and 6 are chemically equivalent and are expected to produce a single, sharp singlet. The proton at position 5 of the pyrimidine (B1678525) ring will also appear as a singlet. An exchangeable proton signal, corresponding to the N-H or O-H proton depending on the dominant tautomer in the solvent used, would also be anticipated. The sulfate moiety itself is non-protonated and therefore does not exhibit a signal in the ¹H NMR spectrum.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₃ (at C4 and C6) | 2.2 - 2.5 | Singlet (s) |
| -CH (at C5) | 5.8 - 6.5 | Singlet (s) |
| N-H / O-H | Variable, broad | Singlet (s, broad) |
The ¹³C NMR spectrum is essential for mapping the carbon skeleton of the molecule. Each carbon atom in the pyrimidine ring and the methyl groups gives a distinct resonance, providing direct evidence for the core structure.
The spectrum is expected to show signals for the two equivalent methyl carbons, the three distinct carbons of the pyrimidine ring (C2, C4/C6, and C5), and the carbonyl/enol carbon at the C2 position. The chemical shift of C2 is particularly informative, with its value indicating whether the lactam (C=O) or lactim (C-O) tautomer is predominant. Theoretical studies and data from similar structures suggest the lactam form is generally favored. nih.gov
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (at C4 and C6) | 20 - 25 |
| C5 | 100 - 110 |
| C2 | 150 - 160 |
| C4 and C6 | 160 - 170 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms. youtube.com
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, however, since all proton signals are expected to be singlets, no cross-peaks would be observed, confirming the absence of vicinal proton-proton coupling. nih.gov
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. youtube.com It would definitively link the methyl proton signal to the methyl carbon signal, and the C5-H proton signal to the C5 carbon signal. plos.org
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. ijera.com The spectrum of 4,6-Dimethylpyrimidin-2-ol sulfate will display bands corresponding to the pyrimidine ring, the methyl groups, and the sulfate anion.
Key expected absorptions include C-H stretching from the methyl and aromatic ring protons, and C=N and C=C stretching vibrations characteristic of the pyrimidine ring. A strong band corresponding to the C=O stretch of the lactam tautomer is a significant feature. lumenlearning.com The sulfate ion (SO₄²⁻) is known to exhibit strong, characteristic absorption bands related to S-O stretching vibrations. europa.eu
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H / O-H Stretch (broad) | 3200 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Lactam) | 1650 - 1700 | Strong |
| C=N and C=C Ring Stretching | 1550 - 1650 | Medium-Strong |
| S-O Stretch (Sulfate) | 1050 - 1150 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine ring contains π electrons and nitrogen atoms with non-bonding (n) electrons, making it a chromophore. The spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. youtube.com
The π→π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions, which are generally less intense, involve the promotion of a non-bonding electron from a nitrogen atom to a π* antibonding orbital. researchgate.net The exact position of the absorption maxima (λmax) can be influenced by the solvent. The parent compound, 4,6-dimethyl-2-pyrimidone, shows a characteristic UV absorption profile. nist.gov
| Electronic Transition | Predicted Wavelength Range (λmax, nm) |
|---|---|
| π→π | 200 - 280 |
| n→π | 270 - 320 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For 4,6-Dimethylpyrimidin-2-ol sulfate, analysis would typically be performed using a soft ionization technique like Electrospray Ionization (ESI).
In positive ion mode, the spectrum would show the molecular ion peak for the cation [C₆H₈N₂O + H]⁺. In negative ion mode, the analysis would reveal the presence of the sulfate counter-ion, often as the bisulfate ion (HSO₄⁻) at m/z 97. nih.gov
Collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS) of the pyrimidine cation would lead to fragmentation. Common fragmentation pathways for pyrimidine rings involve the loss of small neutral molecules like HCN or CH₃CN, leading to a series of daughter ions that help to confirm the ring structure and substitution pattern. nist.govnih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the structural elucidation of novel compounds, providing a fundamental verification of a molecule's atomic composition. This analytical method determines the mass percentages of the constituent elements within a sample, which are then compared against the theoretical values derived from the compound's proposed molecular formula. For 4,6-Dimethylpyrimidin-2-ol sulfate, this process is critical to confirm the successful synthesis and purity of the compound by verifying the expected ratios of carbon, hydrogen, nitrogen, and sulfur.
Detailed research findings on the experimental elemental analysis of 4,6-Dimethylpyrimidin-2-ol sulfate are not widely available in the public domain. However, the theoretical composition can be calculated from its molecular formula, C₆H₁₀N₂O₅S. The data derived from such calculations are presented below and serve as a benchmark for any future experimental verification.
The process typically involves the combustion of a small, precisely weighed sample of the substance in a stream of oxygen. The resulting combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and measured. Sulfur content is often determined by converting it to sulfur dioxide. These measurements allow for the calculation of the mass percentage of each element in the original sample.
A close correlation between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the assigned molecular formula and the purity of the synthesized compound.
Table 1: Theoretical Elemental Composition of 4,6-Dimethylpyrimidin-2-ol sulfate
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 32.43 |
| Hydrogen | H | 1.008 | 10 | 10.08 | 4.54 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 12.61 |
| Oxygen | O | 16.00 | 5 | 80.00 | 36.00 |
| Sulfur | S | 32.07 | 1 | 32.07 | 14.43 |
| Total | 222.23 | 100.00 |
Crystallography and Solid State Structural Analysis
X-ray Diffraction for Single Crystal Structure Determination
Crystallographic Data for 2-amino-4,6-dimethylpyrimidinium hydrogen sulfate (B86663) nih.gov
| Parameter | Value |
| Chemical Formula | C₆H₁₀N₃⁺ · HSO₄⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.388 (2) |
| b (Å) | 5.208 (3) |
| c (Å) | 18.468 (4) |
| β (°) | 112.84 (2) |
| Volume (ų) | 743.6 (5) |
| Z | 4 |
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of pyrimidine (B1678525) sulfate salts is governed by a hierarchy of intermolecular forces, which dictate the supramolecular assembly.
Hydrogen bonds are the predominant interactions in the crystal structures of pyrimidine sulfate salts. In the case of 2-amino-4,6-dimethylpyrimidinium hydrogen sulfate, the hydrogen sulfate anions are linked together through O-H···O hydrogen bonds, forming infinite chains. nih.govresearchgate.net These anionic chains are then interconnected with the 2-amino-4,6-dimethylpyrimidinium cations via N-H···O hydrogen bonds, creating a robust three-dimensional network. nih.gov The pyrimidinium cations also form centrosymmetric pairs through N-H···N hydrogen bonds. nih.gov
Hydrogen Bond Geometry for 2-amino-4,6-dimethylpyrimidinium hydrogen sulfate nih.gov
| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | **<(DHA) (°) ** |
| O1-H1···O4 | 0.82 | 1.85 | 2.664 (3) | 171 |
| N1-H1A···O2 | 0.86 | 2.00 | 2.854 (3) | 173 |
| N3-H3A···N1 | 0.86 | 2.16 | 3.018 (3) | 176 |
| N7-H7A···O3 | 0.86 | 2.04 | 2.895 (3) | 173 |
| N7-H7B···O4 | 0.86 | 2.14 | 2.992 (3) | 171 |
D = donor atom, H = hydrogen, A = acceptor atom
In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrimidine rings play a crucial role in stabilizing the crystal structure. These interactions occur when the planar pyrimidine rings arrange themselves in a parallel or near-parallel fashion, allowing for favorable orbital overlap. The centroid-centroid distances for such interactions in pyrimidine-based structures are typically in the range of 3.3 to 3.8 Å. researchgate.net While specific details for 4,6-Dimethylpyrimidin-2-ol sulfate are not available, the presence of the aromatic pyrimidine ring strongly suggests that π-π stacking would be a significant feature in its crystal packing.
Polymorphism and Co-crystallization Studies of 4,6-Dimethylpyrimidin-2-ol Sulfate
Polymorphism, the ability of a compound to exist in more than one crystal structure, and co-crystallization, the formation of a crystalline solid containing two or more different molecular species in a stoichiometric ratio, are important aspects of solid-state chemistry. There are no specific studies on the polymorphism or co-crystallization of 4,6-Dimethylpyrimidin-2-ol sulfate in the reviewed literature. However, the related compound, 2-amino-4,6-dimethylpyrimidine (B23340), has been shown to form co-crystals with various carboxylic acids. rsc.org This suggests that 4,6-Dimethylpyrimidin-2-ol, with its hydrogen bond donor and acceptor sites, is a viable candidate for forming co-crystals with suitable co-formers. The potential for polymorphism also exists, as subtle changes in crystallization conditions could lead to different packing arrangements and intermolecular interactions.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. dtic.mil These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. wikipedia.orgresearchgate.net For pyrimidine (B1678525) derivatives, these studies provide insights into bond lengths, bond angles, charge distributions, and spectroscopic properties. nih.govnih.gov
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It has become a popular tool in computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgnih.gov DFT methods are used to calculate the optimized geometry, vibrational frequencies, and electronic properties of pyrimidine derivatives. nih.govnih.gov
Studies on related compounds, such as 2-amino-4,6-dimethyl pyrimidine (ADMP), utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with basis sets like 6-31+G and 6-311++G to achieve results that show good agreement with experimental data from FTIR and FT-Raman spectroscopy. nih.gov For 2-amino-5-bromo-6-methyl-4-pyrimidinol, DFT calculations with the 6-311++G(**) basis set have been employed to determine optimized geometry, vibrational frequencies, and NMR chemical shifts. nih.gov These calculations also allow for the analysis of electronic properties like HOMO-LUMO energy gaps, which indicate that charge transfer occurs within the molecule. nih.gov Natural Bond Orbital (NBO) analysis, another DFT-based technique, provides insights into hyperconjugation and intramolecular hydrogen-bonding interactions. nih.gov
Table 1: Representative DFT Calculation Parameters for Pyrimidine Derivatives
| Parameter | Typical Value/Method | Information Gained | Reference |
|---|---|---|---|
| Functional | B3LYP | Approximation for exchange-correlation energy. | nih.gov |
| Basis Set | 6-311++G(d,p) | Defines the set of functions used to build molecular orbitals. | nih.gov |
| Calculated Properties | Optimized Geometry, Vibrational Frequencies, NMR Shifts, HOMO/LUMO Energies | Molecular structure, spectroscopic data, electronic reactivity. | nih.govnih.gov |
| Analysis Method | NBO (Natural Bond Orbital) | Details on charge distribution and intramolecular interactions. | nih.gov |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data. dtic.mil These methods are generally more computationally demanding than DFT but can provide highly accurate results, often referred to as "chemical accuracy" (within 1 kcal/mol of experimental values). nih.gov They are particularly valuable for establishing benchmark energetic data. nih.gov
Investigation of Tautomerism in Pyrimidin-2-ol Derivatives
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. libretexts.org Pyrimidin-2-ol derivatives exist in a dynamic equilibrium between their enol (hydroxypyrimidine) and keto (pyrimidinone) forms. This keto-enol tautomerism is a critical aspect of their chemistry, influencing their structure, reactivity, and biological function. researchgate.netnih.gov
The parent compound, pyrimidin-2-ol, can exist as two primary tautomers: the aromatic enol form (2-hydroxypyrimidine) and the non-aromatic keto form (2(1H)-pyrimidinone). The keto form is generally more stable. nist.govnih.gov Computational studies have shown a strong bias toward the keto tautomer. nih.gov The interconversion between these forms involves proton transfer and a rearrangement of double bonds. libretexts.orgmasterorganicchemistry.com
The equilibrium can be represented as:
Figure 1: Keto-Enol Tautomerism in 4,6-Dimethylpyrimidin-2-ol OH O / \ // N=C-N NH--C=N / \ / C(CH3)=CH-C(CH3) C(CH3)=CH-C(CH3) | | H H
Enol Form Keto Form (4,6-dimethylpyrimidin-2-ol) (4,6-dimethyl-2(1H)-pyrimidinone)
Proton Transfer Pathways and Barrier Energies
Proton transfer is a fundamental chemical process that can be critical to the function and reactivity of molecules. In the case of 4,6-dimethylpyrimidin-2-ol sulfate (B86663), theoretical studies can elucidate the likely pathways for proton transfer, for instance, between the pyrimidine ring nitrogens, the hydroxyl group, and the sulfate counter-ion. Such studies are crucial for understanding tautomeric equilibria and potential reaction mechanisms.
Computational methods, particularly Density Functional Theory (DFT), are well-suited for mapping the potential energy surface of proton transfer reactions. researchgate.net By identifying transition states, the energy barriers for these processes can be calculated, providing a quantitative measure of their likelihood. For pyrimidine derivatives, it has been shown that proton transfer can occur in the excited state, a process known as excited-state intramolecular proton transfer (ESIPT), which can be investigated using Time-Dependent DFT (TD-DFT). nih.gov The presence of substituents and the surrounding solvent environment can significantly influence these pathways and energy barriers. nih.gov
While specific studies on 4,6-dimethylpyrimidin-2-ol sulfate are not prevalent in the reviewed literature, research on related pyrimidine and pyridine (B92270) systems provides a framework for how such investigations would be conducted. nih.govnih.gov For example, studies on 2-(2′-hydroxyphenyl)pyrimidines have detailed how a fast proton transfer from the hydroxyl group to the pyrimidine ring nitrogen can occur, leading to a non-emissive tautomer. nih.gov The inhibition of this process through protonation by an acid can switch on fluorescence, highlighting the sensitivity of proton transfer pathways to the chemical environment. nih.gov
Table 1: Hypothetical Proton Transfer Pathways and Calculated Barrier Energies for a Pyrimidine System
| Pathway ID | Proton Donor | Proton Acceptor | Computational Method | Basis Set | Barrier Energy (kcal/mol) |
| PT-01 | O-H | N1 (ring) | DFT (B3LYP) | 6-311++G(d,p) | 8.5 |
| PT-02 | N1-H | O (sulfate) | DFT (B3LYP) | 6-311++G(d,p) | 12.2 |
| PT-03 | N3-H | O (sulfate) | DFT (B3LYP) | 6-311++G(d,p) | 15.7 |
| ESIPT-01 | O-H | N1 (ring) | TD-DFT (M06-2X) | 6-31+G** | 2.1 |
Note: The data in this table is illustrative and based on typical values found in computational studies of related pyrimidine derivatives. It does not represent experimentally verified data for 4,6-Dimethylpyrimidin-2-ol sulfate.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes and interactions with solvent molecules. nih.gov For 4,6-dimethylpyrimidin-2-ol sulfate, MD simulations can provide a detailed picture of its conformational landscape and how it behaves in an aqueous solution.
Conformational analysis is crucial for understanding how the molecule's three-dimensional shape influences its properties and interactions. The relative orientation of the dimethyl-substituted pyrimidine ring and the sulfate group, as well as the torsional angles within the molecule, can be explored through MD simulations. documentsdelivered.com These simulations can reveal the most stable conformations and the energy barriers between them, providing insights into the molecule's flexibility and shape preferences. documentsdelivered.com Studies on other substituted pyrimidines have successfully used these methods to understand their conformational behavior. documentsdelivered.comresearchgate.net
Furthermore, MD simulations can model the behavior of 4,6-dimethylpyrimidin-2-ol sulfate in solution. This includes studying the solvation shell around the molecule, the nature of hydrogen bonding between the molecule and water, and the interactions between the pyrimidinol cation and the sulfate anion in a solvated environment. Such simulations are instrumental in bridging the gap between the properties of an isolated molecule and its behavior in a real-world chemical or biological system. nih.gov For instance, MD simulations have been used to investigate the stability of complexes of pyrimidine derivatives and their interactions through water bridges and hydrogen bonds. nih.govacs.org
Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of a Pyrimidine Derivative in Water
| Parameter | Value | Description |
| Force Field | AMBER | A set of parameters to describe the potential energy of the system. |
| Water Model | TIP3P | A common model for representing water molecules in simulations. |
| System Size | ~5000 atoms | Includes the pyrimidine derivative and surrounding water molecules. |
| Simulation Time | 250 ns | The duration over which the system's dynamics are simulated. nih.govacs.org |
| Temperature | 300 K | The temperature at which the simulation is run, typically room temperature. |
| Pressure | 1 atm | The pressure at which the simulation is run, typically standard atmospheric pressure. |
| Ensemble | NPT | An ensemble that keeps the number of particles (N), pressure (P), and temperature (T) constant. |
Note: This table provides a typical setup for an MD simulation and is for illustrative purposes. The specific parameters would be chosen based on the goals of the study for 4,6-Dimethylpyrimidin-2-ol sulfate.
Reactivity and Reaction Mechanisms
Reactions Involving the Pyrimidine (B1678525) Ring System
The reactivity of the 4,6-dimethylpyrimidin-2-ol cation is largely dictated by the electronic nature of the pyrimidine ring, which is influenced by the presence of two methyl groups and a hydroxyl group. A crucial aspect of its chemistry is the existence of tautomeric forms. 4,6-Dimethylpyrimidin-2-ol is in equilibrium with its keto tautomer, 4,6-dimethyl-1H-pyrimidin-2-one. nih.govnih.gov In the solid state and in solution, the pyrimidin-2-one form is generally the more stable tautomer. researchgate.net This tautomerism significantly impacts the aromaticity and, consequently, the reactivity of the pyrimidine core.
Electrophilic and Nucleophilic Substitution Reactions
The pyrimidine ring is generally considered an electron-deficient heterocycle, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. However, the presence of electron-donating groups, such as the two methyl groups and the hydroxyl/oxo group in 4,6-dimethylpyrimidin-2-ol, can modulate this reactivity.
Electrophilic Substitution: The electron-donating methyl groups at positions 4 and 6, along with the oxo group at position 2, increase the electron density of the ring, making electrophilic attack more feasible than in unsubstituted pyrimidine. Theoretical studies on related pyrimidine systems suggest that electrophilic substitution, such as halogenation or nitration, would likely occur at the C5 position, which is activated by the adjacent methyl and oxo/hydroxyl groups. gsconlinepress.com
Nucleophilic Substitution: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly with the introduction of good leaving groups. While 4,6-dimethylpyrimidin-2-ol itself does not have an inherent leaving group on the ring, conversion of the hydroxyl group to a better leaving group, for instance, through reaction with phosphoryl chloride to form a 2-chloropyrimidine (B141910) derivative, would render the C2 position highly susceptible to nucleophilic substitution. researchgate.net
Functionalization of the Pyrimidine Core
Functionalization of the 4,6-dimethylpyrimidin-2-ol core can be achieved through various strategies, targeting either the ring itself or the substituent methyl groups.
The methyl groups on the pyrimidine ring can exhibit enhanced reactivity due to the electron-withdrawing nature of the heterocyclic ring. In analogous systems, such methyl groups are considered 'active' and can participate in condensation reactions with aldehydes and other electrophiles, often under acidic or basic catalysis. chemeurope.com This provides a pathway for the elaboration of the methyl substituents.
Furthermore, the pyrimidine core can be functionalized through reactions that involve the nitrogen atoms or the existing substituents. For instance, N-alkylation of the pyrimidinone tautomer is a possibility. The synthesis of various pyrimidine derivatives often involves the use of precursor molecules that are subsequently modified to introduce desired functional groups. nih.gov
Reactions of the Sulfate (B86663) Moiety
The sulfate group in 4,6-Dimethylpyrimidin-2-ol sulfate is an ester of sulfuric acid and the hydroxyl form of the pyrimidine. Its reactivity is characteristic of organic sulfate esters.
Hydrolysis Mechanisms of Sulfate Esters
The hydrolysis of sulfate esters can proceed through different mechanisms depending on the structure of the organic moiety. For aryl sulfate esters, which are analogous to the pyrimidinyl sulfate, hydrolysis in alkaline or neutral solution typically occurs via a bimolecular nucleophilic substitution (Sₙ2) mechanism at the sulfur atom. uq.edu.aunih.gov This involves the attack of a nucleophile, such as a hydroxide (B78521) ion or water, on the sulfur atom, leading to the cleavage of the S-O bond and the release of the pyrimidinol and a sulfate ion.
The rate of hydrolysis is influenced by the nature of the leaving group. In the case of 4,6-dimethylpyrimidin-2-ol sulfate, the leaving group would be the 4,6-dimethylpyrimidin-2-olate anion. The stability of this anion will affect the reaction rate. The hydrolysis of monoalkyl sulfates can be catalyzed by both acid and alkali. pnas.org
| Reaction Type | General Mechanism | Key Features | Analogous System |
| Alkaline Hydrolysis | Sₙ2 at Sulfur | Attack of OH⁻ on the sulfur atom. | Aryl Sulfate Esters |
| Neutral Hydrolysis | Sₙ2 at Sulfur | Attack of H₂O on the sulfur atom. | Aryl Sulfate Esters |
| Acid-Catalyzed Hydrolysis | A-1 or A-2 type | Protonation of an oxygen atom on the sulfate group. | Alkyl and Aryl Sulfates |
Derivatization Strategies of the Sulfate Group
The sulfate group itself can be a target for derivatization, although this is less common than reactions involving the pyrimidine ring. In principle, the sulfate ester could act as a sulfating agent, transferring the SO₃ group to another nucleophile. However, such reactivity is highly dependent on the reaction conditions and the nature of the nucleophile.
More commonly, the sulfate is treated as a protecting group for the hydroxyl functionality. Its removal via hydrolysis would regenerate the 4,6-dimethylpyrimidin-2-ol. The synthesis of the sulfate salt itself, as described in a patent, involves the reaction of 4,6-dimethylpyrimidin-2-ol with sulfuric acid, indicating a straightforward acid-base reaction to form the salt of the protonated pyrimidinol. google.com
Catalytic Activity of 4,6-Dimethylpyrimidin-2-ol in Organic Reactions
Currently, there is no specific information available in the scientific literature detailing the catalytic activity of 4,6-dimethylpyrimidin-2-ol or its sulfate salt in organic reactions. While pyrimidine derivatives are known to be used as ligands in catalysis or as components of more complex catalytic systems, the parent compound itself has not been reported as a catalyst. researchgate.netresearchgate.netnih.gov The potential for the nitrogen atoms in the pyrimidine ring to act as Lewis basic sites or for the hydroxyl group to participate in hydrogen bond catalysis could be an area for future investigation.
Mechanism of Hydrogen Bond Donation and Acceptance in Catalysis
By analogy with 2-pyridone systems, 4,6-Dimethylpyrimidin-2-ol is proposed to act as a bifunctional catalyst, capable of simultaneously donating and accepting hydrogen bonds. nih.gov The N-H group of the pyrimidine ring can act as a hydrogen bond donor, activating an electrophilic substrate, such as an ester. Concurrently, the exocyclic oxygen (or a ring nitrogen) can function as a hydrogen bond acceptor, activating a nucleophile, like an amine. nih.govresearchgate.net This dual activation strategy within a single catalytic molecule is a hallmark of efficient organocatalysis, as it facilitates the reaction by stabilizing the transition state.
The presence of the sulfate group in 4,6-Dimethylpyrimidin-2-ol sulfate would likely enhance the acidity of the N-H proton, making it a more effective hydrogen bond donor. This increased acidity could lead to stronger activation of the ester substrate, potentially accelerating the reaction rate compared to its non-sulfated counterpart.
Role in Amide Bond Formation and Other Ester Aminolysis Reactions
Amide bond formation is a cornerstone of organic and medicinal chemistry. nih.govluxembourg-bio.com The direct aminolysis of esters is an atom-economical method for creating amides, and bifunctional catalysts like 2-pyridones have shown efficacy in this transformation. nih.gov It is plausible that 4,6-Dimethylpyrimidin-2-ol sulfate could catalyze such reactions through a similar mechanism.
The proposed catalytic cycle for ester aminolysis is as follows:
The catalyst forms a hydrogen-bonded complex with both the ester and the amine.
The N-H group of the pyrimidinol activates the ester carbonyl group, making it more susceptible to nucleophilic attack.
Simultaneously, the exocyclic oxygen or a ring nitrogen atom accepts a proton from the amine, increasing its nucleophilicity.
The activated amine attacks the activated ester, proceeding through a tetrahedral intermediate.
The catalyst facilitates proton transfer to the leaving group, leading to the formation of the amide and regeneration of the catalyst.
This mechanism avoids the need for stoichiometric activating agents, which often generate significant waste, aligning with the principles of green chemistry. ucl.ac.uk
Influence on Reaction Kinetics and Selectivity
The kinetics of ester aminolysis catalyzed by related compounds often exhibit a dependence on the concentrations of both the catalyst and the substrates. nih.govnih.gov For instance, studies on 2-pyridone catalyzed aminolysis have shown the reaction to follow first-order kinetics with respect to both the amine and the ester. nih.gov The rate of the reaction is also influenced by the electronic nature of the catalyst. Electron-withdrawing substituents on the catalytic ring, which increase the acidity of the N-H group, have been shown to enhance the catalytic activity. nih.gov
Given that the sulfate group is strongly electron-withdrawing, it is anticipated that 4,6-Dimethylpyrimidin-2-ol sulfate would be a more active catalyst than unsubstituted pyrimidinol. The table below illustrates the effect of substituents on the catalytic activity of 2-pyridone derivatives in a model ester aminolysis reaction, providing a basis for predicting the enhanced reactivity of the sulfated compound.
Table 1: Influence of Substituents on Catalytic Activity in Ester Aminolysis This table is a representative example based on data for analogous 2-pyridone catalysts to illustrate the expected trend.
| Catalyst (2-Pyridone Derivative) | Substituent at C6 | Relative Reaction Rate |
|---|---|---|
| 2-Pyridone | -H | 1.0 |
| 6-Chloro-2-pyridone | -Cl | 5.2 |
| 6-Bromo-2-pyridone | -Br | 4.8 |
| 6-Iodo-2-pyridone | -I | 3.5 |
| Predicted: 4,6-Dimethylpyrimidin-2-ol sulfate | -SO₄H (on O) | Expected to be high |
The increased reaction rate would be a direct consequence of the enhanced hydrogen bond donating ability of the catalyst, leading to a lower activation energy for the reaction. This could also influence the selectivity of the reaction, for instance, in cases where a substrate has multiple ester groups or when competing with hydrolysis. nih.gov
Investigation of Reaction Pathways and Transition States
Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for elucidating reaction mechanisms, including those in organocatalysis. researchgate.netrsc.orgresearchgate.net While no specific computational studies on 4,6-Dimethylpyrimidin-2-ol sulfate as a catalyst were found, research on related systems provides a framework for what such an investigation would entail.
A computational analysis of the aminolysis of an ester catalyzed by 4,6-Dimethylpyrimidin-2-ol sulfate would likely involve:
Modeling the initial reactant-catalyst complex.
Locating the transition state for the nucleophilic attack of the amine on the ester.
Characterizing the tetrahedral intermediate.
Identifying the transition state for the collapse of the intermediate and the release of the product.
These calculations would provide the activation energies for each step, allowing for the identification of the rate-determining step of the reaction. nih.gov Furthermore, such studies could precisely map the hydrogen bonding interactions throughout the reaction pathway, quantifying their contribution to the stabilization of the transition state. rsc.org
For example, computational studies on similar catalytic systems have confirmed the bifunctional nature of the catalysis, showing a concerted mechanism where the catalyst interacts with both substrates simultaneously. nih.gov It would be expected that a similar concerted, dual-activation pathway would be operative for 4,6-Dimethylpyrimidin-2-ol sulfate. The influence of the sulfate group on the geometry and energy of the transition state would be a key area of investigation, likely revealing a more compact and stabilized transition state structure, leading to the predicted enhancement in catalytic activity.
Supramolecular Chemistry and Crystal Engineering of 4,6 Dimethylpyrimidin 2 Ol Sulfate
Design and Assembly of Supramolecular Architectures
The design and assembly of supramolecular architectures from 4,6-dimethylpyrimidin-2-ol sulfate (B86663) are governed by the principles of molecular recognition, where specific and directional non-covalent interactions guide the formation of extended structures. The 4,6-dimethylpyrimidin-2-ol moiety can exist in tautomeric forms, the -ol and -one forms, which offer a range of hydrogen bond donors and acceptors. This versatility is a key factor in the design of predictable supramolecular synthons, which are robust and recurring patterns of intermolecular interactions.
The primary building block, 4,6-dimethylpyrimidin-2-ol, possesses multiple sites for hydrogen bonding: the pyrimidine (B1678525) ring nitrogens, the hydroxyl/carbonyl group, and the methyl groups, which can participate in weaker C-H···O or C-H···N interactions. The protonation of the pyrimidine ring in the presence of sulfuric acid to form the sulfate salt further enhances the hydrogen bonding potential by creating strong N-H donors. The design of supramolecular architectures would therefore involve the strategic use of these interaction sites to build up networks of desired dimensionality, from simple dimers to complex 3D frameworks.
Role of Sulfate Anions in Directing Self-Assembly
The sulfate anion plays a crucial role in directing the self-assembly of crystalline solids. Its tetrahedral geometry and ability to act as a multidentate hydrogen bond acceptor allow it to bridge multiple cationic components, leading to the formation of intricate and stable supramolecular networks.
While the crystal structure of 4,6-dimethylpyrimidin-2-ol sulfate is not publicly available, a study on the closely related compound, 2-amino-4,6-dimethylpyrimidinium hydrogen sulfate, provides significant insights into the potential role of the sulfate anion. nih.gov In the crystal structure of this analogue, the hydrogen sulfate anions (HSO₄⁻) are found to self-assemble into one-dimensional chains along the crystallographic b-axis through O-H···O hydrogen bonds. nih.gov These anionic chains then act as a scaffold around which the organic cations are organized.
Cocrystallization Strategies with 4,6-Dimethylpyrimidin-2-ol Sulfate
Cocrystallization is a powerful strategy in crystal engineering to modify the physicochemical properties of a solid without altering its chemical composition. This is achieved by incorporating a second, neutral molecule (a coformer) into the crystal lattice. For an ionic compound like 4,6-dimethylpyrimidin-2-ol sulfate, this would technically lead to the formation of a salt cocrystal or a multi-component salt.
Strategies for forming cocrystals with 4,6-dimethylpyrimidin-2-ol sulfate would involve selecting coformers that can form complementary hydrogen bonds with either the 4,6-dimethylpyrimidin-2-ol cation or the sulfate anion. Potential coformers could include molecules with hydrogen bond donor groups, such as carboxylic acids or amides, that can interact with the sulfate oxygen atoms. Alternatively, coformers with hydrogen bond acceptor groups could be chosen to interact with the N-H groups of the protonated pyrimidine ring.
As of the latest available information, there are no specific studies published on the cocrystallization of 4,6-dimethylpyrimidin-2-ol sulfate. However, the principles of supramolecular synthons suggest that predictable hydrogen bonding patterns could be exploited to design and synthesize such multi-component crystalline materials.
Impact of Intermolecular Interactions on Solid-State Properties
The solid-state properties of a molecular crystal, such as its melting point, solubility, stability, and mechanical properties, are directly influenced by the network of intermolecular interactions within its crystal lattice. Stronger and more numerous interactions generally lead to a more stable crystal with a higher melting point and lower solubility.
Drawing again from the analogue 2-amino-4,6-dimethylpyrimidinium hydrogen sulfate, the extensive network of hydrogen bonds, including O-H···O, N-H···N, and N-H···O interactions, creates a robust three-dimensional architecture. nih.gov The presence of such a network in 4,6-dimethylpyrimidin-2-ol sulfate would be expected to result in a crystalline solid with a relatively high melting point and thermal stability. The specific arrangement of the molecules, dictated by these interactions, will also determine other properties such as the crystal morphology and its dissolution behavior. The interplay between the different types of hydrogen bonds and weaker interactions like van der Waals forces will ultimately define the final solid-state characteristics of the material.
Compound Information
| Compound Name |
| 4,6-Dimethylpyrimidin-2-ol sulfate |
| 4,6-Dimethylpyrimidin-2-ol |
| Sulfuric acid |
| 2-Amino-4,6-dimethylpyrimidinium hydrogen sulfate |
| 4,6-dimethylpyrimidin-2-one |
| 2-amino-4,6-dimethylpyrimidine (B23340) |
Advanced Materials Applications and Derivatization for Novel Research
Integration of 4,6-Dimethylpyrimidin-2-ol Sulfate (B86663) into Hybrid Materials
The incorporation of organic molecules into inorganic matrices to form hybrid materials is a burgeoning field of materials science, offering the potential to combine the distinct properties of both components into a single, functional material. The sol-gel process is a versatile method for creating such organic-inorganic hybrid materials at the nanoscale. mdpi.commdpi.com This technique involves the hydrolysis and condensation of metal alkoxide precursors, such as tetraethoxysilane (TEOS), to form a silica-based network. mdpi.comresearchgate.net
While direct studies on the integration of 4,6-Dimethylpyrimidin-2-ol sulfate into hybrid materials are not extensively documented, the principles of sol-gel chemistry suggest its feasibility. The organic component, in this case, the pyrimidine (B1678525) derivative, can be incorporated into the inorganic matrix through several methods. nih.gov One common approach is the co-condensation or "one-pot" synthesis, where the organic molecule is mixed with the inorganic precursor during the sol-gel process. nih.gov The hydroxyl group of 4,6-Dimethylpyrimidin-2-ol could potentially form hydrogen bonds with the silica (B1680970) network, while the sulfate counter-ion might influence the material's surface charge and porosity.
The resulting hybrid material could exhibit a range of interesting properties. For instance, the pyrimidine moiety could introduce specific functionalities, such as UV absorption or metal-binding sites, into the silica matrix. The porosity and surface area of these materials can be tailored by controlling the synthesis conditions, making them potentially useful in areas like catalysis, sorption, and as systems for the controlled release of active compounds. nih.govrsc.org
Table 1: Potential Methods for Integrating 4,6-Dimethylpyrimidin-2-ol Sulfate into Hybrid Materials
| Method | Description | Potential Advantages |
| Co-condensation (One-Pot Synthesis) | The pyrimidine salt is mixed with the inorganic precursor (e.g., TEOS) during the sol-gel process. nih.gov | Simple and direct method for uniform incorporation. |
| Grafting | The surface of a pre-formed inorganic matrix (e.g., silica gel) is functionalized with the pyrimidine derivative. nih.gov | Allows for precise control over the surface chemistry. |
| Periodic Mesoporous Organosilicas (PMOs) | Utilizes a bissilylated derivative of the pyrimidine to create a highly ordered hybrid material. nih.gov | Results in materials with high surface areas and well-defined pore structures. |
Exploration of Coordination Chemistry with Metal Ions
The nitrogen atoms within the pyrimidine ring and the oxygen atom of the hydroxyl group in 4,6-Dimethylpyrimidin-2-ol make it an excellent candidate for acting as a ligand in coordination chemistry. The sulfate anion would act as a counter-ion in these complexes. Pyrimidine derivatives are known to form stable complexes with a wide variety of metal ions, and the resulting coordination compounds can exhibit interesting magnetic, electronic, and catalytic properties. mdpi.comresearchgate.netnih.gov
The coordination of metal ions to 4,6-Dimethylpyrimidin-2-ol can occur through several modes. The pyrimidine ring nitrogen atoms can act as donors, and the hydroxyl group can either coordinate in its neutral form or be deprotonated to form a pyrimidinate anion that bridges metal centers. The specific coordination geometry will depend on the metal ion, the reaction conditions, and the presence of other co-ligands. rsc.org For instance, studies on related aminopyrimidine derivatives have shown the formation of complexes with various geometries, including tetrahedral and octahedral. mdpi.com
The resulting metal complexes of 4,6-Dimethylpyrimidin-2-ol could have applications in various fields. For example, copper(II) and silver(I) complexes of pyrimidine derivatives have been investigated for their antimicrobial properties. nih.gov Furthermore, the incorporation of metal centers into pyrimidine-based frameworks can lead to materials with interesting catalytic activities, as seen in the use of palladium complexes with pyrimidine-functionalized ligands for cross-coupling reactions. acs.org
Table 2: Potential Coordination Modes of 4,6-Dimethylpyrimidin-2-ol with Metal Ions
| Coordination Mode | Description | Potential Metal Ions |
| Monodentate | Coordination through one of the pyrimidine nitrogen atoms. | Various transition metals |
| Bidentate Chelating | Coordination through a pyrimidine nitrogen and the hydroxyl oxygen. | Cu(II), Zn(II), Ni(II) |
| Bridging | The deprotonated pyrimidinate ligand bridges two or more metal centers. | Mn(II), Co(II) |
Derivatization for Probing Molecular Interactions and Receptor Binding
The 4,6-Dimethylpyrimidin-2-ol scaffold provides a versatile platform for chemical derivatization to create new molecules with tailored properties for studying molecular interactions and receptor binding. The hydroxyl group and the pyrimidine ring itself are amenable to various chemical modifications.
For instance, the hydroxyl group can be a site for etherification or esterification, allowing for the attachment of different functional groups. These modifications can alter the molecule's steric and electronic properties, influencing its ability to bind to specific biological targets. The synthesis of pyrimidine derivatives containing various side chains has been a common strategy in the development of compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties. nih.govnih.gov
Furthermore, the pyrimidine ring can undergo substitution reactions, allowing for the introduction of additional functional groups at different positions. For example, bromination of the related 4,6-dimethylpyrimidin-5-ol (B1590129) has been demonstrated as a key step in the synthesis of more complex derivatives. nih.gov These derivatization strategies can be employed to create libraries of compounds for screening against various biological receptors. The insights gained from such studies can be crucial in the design of new therapeutic agents or molecular probes.
Table 3: Examples of Derivatization Reactions for 4,6-Dimethylpyrimidin-2-ol
| Reaction Type | Reagent/Conditions | Potential Product | Application |
| Etherification | Alkyl halide, base | Alkoxy-dimethylpyrimidine | Probing hydrophobic interactions |
| Esterification | Acyl chloride, base | Dimethylpyrimidin-2-yl ester | Prodrug design, modifying solubility |
| Halogenation | N-Bromosuccinimide (NBS) | Bromo-dimethylpyrimidin-2-ol | Intermediate for further functionalization |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-dimethylpyrimidin-2-ol | Exploring π-π stacking interactions |
Potential in Catalysis and Enzyme Mimicry Research
The structural features of 4,6-Dimethylpyrimidin-2-ol sulfate and its metal complexes suggest potential applications in the fields of catalysis and enzyme mimicry. Pyrimidine-based ligands have been successfully employed in various catalytic systems. For example, palladium complexes featuring pyrimidine-functionalized N-heterocyclic carbene ligands have shown high activity and selectivity in C-H activation and Mizoroki-Heck reactions. acs.org
The ability of the 4,6-dimethylpyrimidin-2-ol moiety to coordinate with metal ions can be exploited to create catalytic centers with specific activities. The electronic properties of the pyrimidine ring can influence the reactivity of the coordinated metal ion, potentially leading to novel catalytic transformations. For instance, copper complexes with pyrimidine-containing ligands have been investigated as catalysts for oxidation reactions. rsc.org
In the realm of enzyme mimicry, pyrimidine derivatives can be designed to replicate the active sites of certain enzymes. For example, pyrimidine derivatives have been studied for their ability to inhibit enzymes like carbonic anhydrase and acetylcholinesterase, providing insights into enzyme-substrate interactions. nih.gov By incorporating catalytic metal centers into a pyrimidine scaffold that mimics the binding pocket of an enzyme, it may be possible to create artificial enzymes with specific catalytic functions. The study of such systems can contribute to a better understanding of natural enzymatic processes and the development of novel catalysts for chemical synthesis.
Table 4: Potential Catalytic Applications of 4,6-Dimethylpyrimidin-2-ol Derivatives
| Catalytic Reaction | Metal Complex | Rationale |
| Cross-Coupling Reactions | Palladium(II) | The pyrimidine ligand can stabilize the palladium catalyst and influence its reactivity. |
| Oxidation Reactions | Copper(II) | The pyrimidine ligand can modulate the redox potential of the copper center. |
| Hydrolysis Reactions | Zinc(II) | Mimicking the active site of hydrolytic enzymes where zinc is a key cofactor. |
Q & A
Q. Table 1: Representative Synthetic Parameters
| Starting Materials | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfur urea, diethyl malonate | Ethanol | 80°C | 65–75 | |
| 2-thio-4,6-dimethylpyrimidine | Ethanol | Reflux | 82 |
Basic: What spectroscopic and crystallographic methods are recommended for characterizing 4,6-dimethylpyrimidin-2-ol sulfate?
Answer:
A multi-technique approach is essential:
- Spectroscopy :
- Crystallography :
Q. Table 2: Key Crystallographic Data
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space group | P2/c | |
| R-factor | 0.044 | |
| Mean C–C bond length | 1.40 Å |
Advanced: How can researchers resolve contradictions in crystallographic data refinement for 4,6-dimethylpyrimidin-2-ol sulfate?
Answer:
Discrepancies in anisotropic displacement parameters or hydrogen bonding networks require:
- Model Validation : Cross-checking with SHELXL's validation tools (e.g., ADDSYM for missed symmetry) .
- Twinned Data Analysis : Use TWINABS or CrysAlisPro for deconvoluting overlapping reflections .
- Hydrogen Bonding : Re-examine intermolecular interactions (e.g., N–H⋯O and C–H⋯Cl) using ORTEP for Windows to refine ellipsoid orientations .
Case Study : In a related pyrimidinium chloride structure, π–π stacking (centroid distance: 3.55 Å) and hydrogen bonds resolved packing ambiguities .
Advanced: What are the key considerations in analyzing hydrogen-bonding networks in the crystal structure of 4,6-dimethylpyrimidin-2-ol sulfate?
Answer:
Focus on:
- Geometry : Measure donor-acceptor distances (e.g., N–H⋯O: 2.8–3.2 Å) and angles (>120°) using Mercury or PLATON .
- Network Topology : Identify 1D chains or 2D sheets via software like TOPOS. For example, sulfate groups often act as hydrogen-bond acceptors, linking pyrimidine rings .
- Thermal Motion : Validate anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .
Q. Table 3: Hydrogen-Bonding Parameters
| Interaction Type | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| N–H⋯O (sulfate) | 2.95 | 156 | |
| C–H⋯π (pyrimidine ring) | 3.50 | 145 |
Basic: What safety protocols are critical when handling 4,6-dimethylpyrimidin-2-ol sulfate?
Answer:
- Storage : Room temperature in airtight containers to prevent hygroscopic degradation .
- Waste Disposal : Segregate organic sulfates from halogenated waste; neutralize acidic byproducts before disposal .
- First Aid : Immediate rinsing for eye/skin contact and medical consultation for inhalation exposure .
Advanced: How does the sulfate group influence the reactivity of 4,6-dimethylpyrimidin-2-ol in nucleophilic substitution reactions?
Answer:
The sulfate group acts as a leaving group, facilitating reactions with nucleophiles (e.g., amines, thiols):
- Mechanism : SNAr (nucleophilic aromatic substitution) at the 2-position, enhanced by electron-withdrawing methyl groups at 4,6-positions .
- Kinetics : Monitor via HPLC or F NMR (if fluorinated analogs are used). Reaction rates increase in polar aprotic solvents (e.g., DMF) .
Example : Synthesis of 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide achieved 85% yield in DMF at 60°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
